molecular formula C18H17ClN2O4 B2625125 [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-79-8

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2625125
CAS No.: 1003101-79-8
M. Wt: 360.79
InChI Key: AEBCTMYKVHTMBC-UHFFFAOYSA-N
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Description

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a versatile chemical compound with a wide range of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an acetamidoanilino group and a chlorophenyl acetate moiety. Its properties make it valuable in various fields, including chemistry, biology, medicine, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 4-acetamidoaniline with 2-oxoethyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include dichloromethane, ethanol, and acetonitrile, while catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods often involve the use of automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases due to its bioactive properties.

    Industry: In the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate: Similar structure with a methyl group instead of a chlorine atom.

    [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate: Similar structure with a fluorine atom instead of a chlorine atom.

    [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate: Similar structure with a bromine atom instead of a chlorine atom.

Uniqueness

The uniqueness of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the chlorophenyl group enhances its potential for various chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-12(22)20-15-6-8-16(9-7-15)21-17(23)11-25-18(24)10-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBCTMYKVHTMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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